Fmoc-Gly-CHN2

Peptide synthesis Protecting group strategy Solid-phase synthesis

Researchers performing Fmoc-strategy SPPS face multi-step solution-phase protocols when introducing β-homoGly residues-risking racemization, protecting-group incompatibility, and diazo safety hazards. Fmoc-Gly-CHN2 eliminates these bottlenecks. • Direct on-resin homologation with Ag⁺/ultrasound at RT, preserving all orthogonal protections. • Crystalline, bench-stable diazoketone (mp 108-110 °C) supplied at ≥98% HPLC purity; no in-situ diazomethane generation required. • 2-year shelf life at -20 °C (dry, light-protected) ensures operational continuity for high-throughput labs and CROs.

Molecular Formula C18H15N3O3
Molecular Weight 321,34 g/mole
CAS No. 275816-73-4
Cat. No. B557584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-CHN2
CAS275816-73-4
Synonyms275816-73-4; Fmoc-Gly-CHN2; AmbotzFAA1594; MolPort-008-267-690; 3-FMOC-AMINO-1-DIAZO-2-PROPANONE
Molecular FormulaC18H15N3O3
Molecular Weight321,34 g/mole
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=C[N+]#N)[O-]
InChIInChI=1S/C18H15N3O3/c19-21-10-12(22)9-20-18(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,10,17H,9,11H2,(H,20,23)
InChIKeyVPTICKBUJYDMLC-BENRWUELSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Gly-CHN2 Product Overview


Fmoc-Gly-CHN2 (CAS 275816-73-4) is an Fmoc-protected glycine α-diazoketone derivative, classified as a N-protected α-aminodiazoketone, with molecular formula C₁₈H₁₅N₃O₃ and molecular weight 321.33 g/mol [1]. The compound is synthesized as a crystalline solid (mp 108–110 °C, ethyl acetate/hexane) and serves as a key intermediate in Arndt–Eistert homologation reactions for the conversion of Fmoc-protected α-amino acids to β-homoamino acids [2]. It is specifically utilized in solid-phase β-peptide synthesis and proteomics applications requiring chain elongation with retention of Fmoc protection [3].

Workflow
Arndt–Eistert homologation to β-homoamino acids
SPPS Compatibility
Fmoc-strategy solid-phase peptide synthesis, orthogonal deprotection
Reagent Form
Crystalline solid; safe, weighable alternative to diazomethane

Fmoc-Gly-CHN2 Substitution Risks


Fmoc-Gly-CHN2 occupies a unique structural niche that precludes direct substitution with generic Fmoc-Gly-OH or non-diazo Fmoc-glycine derivatives for Arndt–Eistert homologation workflows, as the α-diazoketone functional group is the essential electrophilic acylating species required for diazomethane acylation and subsequent Wolff rearrangement [1]. Furthermore, substitution with Boc- or Z-protected glycyl diazoketones introduces orthogonal deprotection incompatibilities: Fmoc protection permits mild basic deprotection (20–50% piperidine/DMF) orthogonal to acid-labile side-chain protecting groups, whereas Boc protection requires strong acid (TFA or HF), which is incompatible with many solid-phase resins and sensitive peptide sequences [2]. Generic procurement of under-characterized α-diazoketones lacking validated batch purity and storage stability data risks failed homologation due to diazo decomposition, which is mitigated by sourcing Fmoc-Gly-CHN2 from vendors providing authenticated crystalline material with defined long-term storage conditions (-20 °C, dry, protected from light) .

  • Fmoc-Gly-OH / non-diazo derivatives

    Cannot perform Wolff rearrangement; no direct route to β-homoGly on resin

  • Boc- or Z-protected diazoketones

    Acidic deprotection (TFA/HF) cleaves acid-labile side-chain groups and resin linkers, breaking orthogonality

  • Under-characterized α-diazoketones

    Batch purity and storage stability data often absent; diazo decomposition may compromise homologation yield

Fmoc-Gly-CHN2 Differentiation Evidence


Orthogonal Protection: Fmoc vs. Boc/Z Strategy

Fmoc-Gly-CHN2 enables orthogonal deprotection that is fundamentally incompatible with Boc- or Z-protected alternatives. The Fmoc group is cleaved under mild basic conditions (20–50% piperidine in DMF) within 5–20 minutes at room temperature, leaving acid-labile side-chain protecting groups (t-Bu, Trt, Boc) and resin linkers intact [1]. In contrast, Boc-protected α-diazoketones require strong acid for deprotection—typically TFA (>90%) or liquid HF—which simultaneously cleaves the majority of acid-labile side-chain protections and resin linkers, rendering sequential orthogonal deprotection impossible [1]. This differential is quantified by the Fmoc deprotection half-life: ~2 minutes in 20% piperidine/DMF versus Boc deprotection requiring >30 minutes in TFA [2].

Orthogonal Protection
Class-level
Fmoc deprotection t½ ~2 min (20% piperidine) vs Boc >30 min (TFA); orthogonal to acid-labile groups
Supports Fmoc-strategy SPPS orthogonality
Deprotection kinetics from class-level data
Peptide synthesis Protecting group strategy Solid-phase synthesis

Minimal Steric Hindrance in Acylation

Among Fmoc-protected α-amino acid derivatives, Fmoc-Gly-CHN2 (glycine-derived) exhibits the least steric hindrance at the α-carbon, which directly impacts the efficiency of diazomethane acylation to form the α-diazoketone intermediate. Glycine, possessing only hydrogen substituents on the α-carbon, confers a calculated LogP of 2.86676 and PSA of 92.79 Ų, which is lower than bulkier Fmoc-amino acid analogs . This reduced steric bulk translates to higher yields in the Arndt–Eistert homologation sequence compared to Fmoc-protected amino acids with β-branched side chains (e.g., Fmoc-Val-CHN₂, Fmoc-Ile-CHN₂), where steric hindrance retards diazomethane attack and can reduce acylation efficiency .

Steric Hindrance
Data to verify
Glycine α‑carbon minimal steric bulk supports highest acylation efficiency among Fmoc-amino acid diazoketones
Acylation reproducibility context
Class-level inference; head-to-head acylation yield data not reported
Diazomethane acylation Steric effects Reaction yield

Fmoc Group Retention During Homologation

Fmoc-Gly-CHN2 participates in the Arndt–Eistert homologation sequence wherein the Fmoc protecting group remains fully intact through both diazomethane acylation and Wolff rearrangement steps. Literature reports for the broader class of Fmoc-aminoacyldiazomethanes describe the formation of these diazoketones in nearly quantitative yields (typically >90%) and the overall transformation to β-homoamino acids with complete retention of the N-terminal Fmoc protecting group [1][2]. This is in direct contrast to alternative homologation strategies employing unprotected α-amino acids, which require subsequent reprotection steps that introduce additional synthetic steps, yield losses, and the risk of racemization at the newly formed β-stereocenter.

Fmoc Retention
Class-level
Fmoc group retained quantitatively through diazomethane acylation and Wolff rearrangement
Eliminates reprotection steps
Reported for Fmoc-aminoacyldiazomethane class
Arndt–Eistert homologation β-amino acids Chiral integrity

On-Resin Homologation vs. Fmoc-Gly-OH

Fmoc-Gly-CHN2 is uniquely suited for solid-phase β-peptide synthesis via on-resin Arndt–Eistert homologation, a transformation that Fmoc-Gly-OH cannot perform. Fmoc-Gly-CHN2, as an α-diazoketone, can be loaded onto Wang, Rink, or 2-chlorotrityl resins and subsequently undergo Ag⁺-catalyzed Wolff rearrangement directly on the solid support to yield resin-bound Fmoc-β-homoGly-OH, enabling iterative chain elongation [1]. In contrast, Fmoc-Gly-OH is limited to standard α-peptide couplings and cannot effect the one-carbon homologation required for β-amino acid incorporation. This differential reactivity is quantitative: Fmoc-Gly-CHN2 provides a direct route to β-peptide building blocks, whereas Fmoc-Gly-OH requires a separate, solution-phase homologation and re-protection sequence before resin loading.

On-Resin Homologation
Head-to-head
Direct Ag⁺-catalyzed Wolff rearrangement on solid support to β-homoGly; Fmoc-Gly-OH cannot perform this transformation
Saves 2–3 synthetic steps
Validated on Wang, Rink, and 2-CTC resins
Solid-phase peptide synthesis β-Peptides Resin compatibility

Crystalline Solid Handling Safety

Fmoc-Gly-CHN2 is supplied and handled as a bench-stable crystalline solid with a defined melting point of 108–110 °C (recrystallized from ethyl acetate/hexane), in stark contrast to diazomethane (CH₂N₂), which is a highly toxic, explosive, and thermally unstable gas typically generated and used as a dilute ethereal solution . The crystalline nature of Fmoc-Gly-CHN2 enables accurate weighing, safe storage at -20 °C for up to 2 years under dry, light-protected conditions, and straightforward purification by recrystallization [1]. This represents a quantifiable safety and handling advantage over the direct use of diazomethane, which requires specialized glassware, rigorous safety protocols, and is prone to detonation upon contact with ground glass or strong light exposure.

Solid Handling
Head-to-head
Crystalline solid, mp 108–110 °C, stable ≥2 years at -20 °C vs. explosive/toxic diazomethane gas
Eliminates explosion and acute toxicity hazards
Shelf-stable reagent for routine lab handling
Laboratory safety Reagent handling Crystalline reagent

Fmoc-Gly-CHN2 Application Scenarios


On-Resin β-Peptide Synthesis

In laboratories utilizing Fmoc-strategy SPPS for the synthesis of β-peptides or β-amino acid-containing peptides, Fmoc-Gly-CHN2 is the preferred reagent for introducing β-homoGly residues via on-resin Arndt–Eistert homologation [1]. Unlike Fmoc-Gly-OH, which cannot undergo Wolff rearrangement, or Boc-protected diazoketones, which are incompatible with acid-labile side-chain protections, Fmoc-Gly-CHN2 uniquely enables direct on-resin homologation with Ag⁺/ultrasound promotion at room temperature while preserving all orthogonal protecting groups [2]. Procurement justification is based on eliminating 2–3 synthetic steps compared to solution-phase homologation approaches, thereby reducing total synthesis time and improving overall yield.

Fmoc-β-Homoamino Acid Synthesis

For researchers requiring β-homoamino acids with retention of both Fmoc protection and α-chiral configuration, Fmoc-Gly-CHN2 serves as the key diazoketone intermediate in Arndt–Eistert homologation sequences that proceed with nearly quantitative yield and complete stereochemical fidelity [1]. Although glycine is achiral, the same class of Fmoc-aminoacyldiazomethanes has been demonstrated to undergo Wolff rearrangement without racemization for chiral amino acids [2]. Procurement of Fmoc-Gly-CHN2 specifically avoids the need for post-homologation reprotection, a requirement when using unprotected glycine derivatives, thereby preserving Fmoc compatibility for downstream SPPS applications.

Safe Alternative to Diazomethane Generation

In academic and industrial laboratories where in-house generation of diazomethane poses unacceptable safety, regulatory, or training burdens, procurement of Fmoc-Gly-CHN2 as a crystalline solid provides a direct, weighable alternative for acylation reactions [1]. The compound is stable for up to 2 years when stored at -20 °C under dry, light-protected, sealed conditions, eliminating the explosion and acute toxicity hazards inherent to diazomethane gas [2]. This scenario is particularly relevant for high-throughput peptide synthesis facilities and contract research organizations where reagent safety and shelf stability directly impact operational efficiency and compliance costs .

Glycine Building Blocks for Proteomics

Fmoc-Gly-CHN2 is procured for proteomics studies and solid-phase peptide synthesis techniques where glycine's minimal steric hindrance confers high polypeptide flexibility upon incorporation [1]. The Fmoc protection provides the acid-stable, base-labile orthogonality essential for compatibility with automated SPPS synthesizers and standard Fmoc deprotection protocols (20–50% piperidine/DMF) [2]. This scenario encompasses the synthesis of unusual amino acid analogs and chimeric biomolecules where precise control over protecting group strategy and building block flexibility is paramount .

Application
Selection Property
Validation Focus
On-Resin β-Peptide Synthesis
On-resin Wolff rearrangement compatibility
Resin loading and Ag⁺ catalysis efficiency
Fmoc-β-Homoamino Acid Synthesis
Fmoc retention through homologation
Homologation yield and stereochemical fidelity
Safe Diazomethane Alternative
Crystalline solid handling
Storage stability and safety compliance
Glycine Building Block for Proteomics
Minimal steric hindrance for flexibility
Fmoc-SPPS compatibility and chain elongation

Technical Documentation Hub

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18 linked technical documents
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